molecular formula C8H8O4 B7764364 Norcantharidin CAS No. 51154-98-4

Norcantharidin

Cat. No. B7764364
CAS RN: 51154-98-4
M. Wt: 168.15 g/mol
InChI Key: JAABVEXCGCXWRR-UHFFFAOYSA-N
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Description

Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China . It has been shown to effectively inhibit the proliferation of many tumor cells in vitro and in vivo .


Synthesis Analysis

NCTD can be synthesized by furan and maleic anhydride through Diels–Alder reaction under appropriate conditions . Another method involves the reductive amination of 2,5-diformylfuran (DFF) to transition from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals .


Molecular Structure Analysis

The molecular formula of NCTD is C8H8O4 . The structure of NCTD involves a tricyclic product with the endo configuration .


Chemical Reactions Analysis

The synthesis of NCTD involves a Diels–Alder reaction followed by hydrogenation of the double bond . The cyclization process is diastereoselective .


Physical And Chemical Properties Analysis

NCTD is a white, solid compound with a melting point of 115 °C . Its molar mass is 168.148 g·mol −1 .

Mechanism of Action

NCTD has potential multi-target anticancer activities such as inducing apoptosis, inhibiting proliferation, blocking invasion/metastasis, antiangiogenesis, anti-vasculogenic mimicry, anti-lymphangiogenesis . It significantly increases the expression of caspase-3, -8, and -9, decreases the expression of caspase-4 and -12 and the anti-apoptotic proteins Bcl-XL and Mcl-1, and increases the expression of the pro-apoptotic protein Bak .

Safety and Hazards

NCTD is very toxic if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

There is ongoing research into the effects of NCTD on various types of cancer . The focus is on understanding its characteristics and clinical application, especially its potential multi-target anticancer activities .

properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABVEXCGCXWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30884158
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
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Molecular Weight

168.15 g/mol
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Product Name

Norcantharidin

CAS RN

5442-12-6, 51154-98-4, 29745-04-8
Record name Hexahydro-4,7-epoxyisobenzofuran-1,3-dione
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Synthesis routes and methods

Procedure details

As shown in scheme 1, we prepared endothal anhydride by adding acetic anhydride (0.5 mL)(4) to a suspension of Endothall (186 mg)(3) in benzene (3 mL) and the mixture was then stirred until the solid had gone into solution (2 hours). The solution was heated under vacuum to remove the benzene and the residue was then heated at 80° C. for 30 min. Petroleum ether (5 mL) was then added and the desired anhydride spontaneously crystallized. The product was removed by filtration washed with a little petroleum ether to give the pure product (85 mg) which was used immediately in the following two preparations.
[Compound]
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Endothall
Quantity
186 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

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